L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1-methyl-1-phenylethyl) ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Glu(O-2-PhiPr)-OH typically involves the protection of the amino group of glutamic acid with an Fmoc group, followed by the esterification of the carboxyl group with 2-phenylisopropyl alcohol. The reaction conditions often include the use of dichloromethane (DCM) as a solvent and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of Fmoc-Glu(O-2-PhiPr)-OH follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and enantiomeric excess. The compound is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Glu(O-2-PhiPr)-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine in DMF (dimethylformamide).
Ester Hydrolysis: Cleavage of the 2-phenylisopropyl ester group using TFA in DCM.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Ester Hydrolysis: TFA in DCM.
Major Products Formed
Deprotection: Yields the free amino group.
Ester Hydrolysis: Yields the free carboxyl group.
Scientific Research Applications
Fmoc-Glu(O-2-PhiPr)-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block for the synthesis of cyclic peptides.
Biology: Facilitates the study of protein-protein interactions by enabling the synthesis of peptide libraries.
Medicine: Contributes to the development of peptide-based therapeutics.
Industry: Employed in the production of specialized peptides for various industrial applications.
Mechanism of Action
The mechanism of action of Fmoc-Glu(O-2-PhiPr)-OH involves the selective removal of protecting groups during peptide synthesis. The Fmoc group is removed by piperidine, exposing the amino group for further reactions. The 2-phenylisopropyl ester group is cleaved by TFA, releasing the carboxyl group. These deprotection steps are crucial for the stepwise assembly of peptides on a solid support .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Glu(OtBu)-OH: Contains a tert-butyl ester group instead of a 2-phenylisopropyl ester group.
Fmoc-Glu(OAll)-OH: Contains an allyl ester group instead of a 2-phenylisopropyl ester group.
Uniqueness
Fmoc-Glu(O-2-PhiPr)-OH is unique due to its 2-phenylisopropyl ester group, which provides selective deprotection conditions that are compatible with standard t-butyl-based side-chain protecting groups. This selectivity makes it an excellent tool for the synthesis of head-to-tail cyclic peptides .
Properties
Molecular Formula |
C29H28NO6- |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(2-phenylpropan-2-yloxy)pentanoate |
InChI |
InChI=1S/C29H29NO6/c1-29(2,19-10-4-3-5-11-19)36-26(31)17-16-25(27(32)33)30-28(34)35-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-25H,16-18H2,1-2H3,(H,30,34)(H,32,33)/p-1/t25-/m0/s1 |
InChI Key |
NPNRKQDJIWMHNG-VWLOTQADSA-M |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)CC[C@@H](C(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)CCC(C(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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